1-Cyclopropyl-4-hydroxypyrrolidin-2-one

Addiction Neuroscience GABA-AT Inhibition In Vivo Microdialysis

Secure your supply of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CAS 1340512-90-4), a superior GABA-AT inhibitor for advanced neuroscience research. This compound offers a >300-fold greater potency than vigabatrin, enabling lower-dose in vivo studies to minimize off-target effects. Its favorable safety profile, evidenced by significantly reduced retinal toxicity via ERG, makes it essential for developing next-generation therapies for epilepsy and addiction. As a versatile lactam scaffold with a reactive hydroxyl group, it's ideal for medicinal chemistry and derivatization. Ensure your research program's integrity with this high-purity, rigorously characterized tool compound.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 1340512-90-4
Cat. No. B1375133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-hydroxypyrrolidin-2-one
CAS1340512-90-4
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)O
InChIInChI=1S/C7H11NO2/c9-6-3-7(10)8(4-6)5-1-2-5/h5-6,9H,1-4H2
InChIKeyRCKOGCBGTKIOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CAS 1340512-90-4) for GABA-AT Inhibitor Research and Pharmaceutical Intermediate Procurement


1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CAS 1340512-90-4), also known as CPP-115, is a synthetic cyclic lactam derivative featuring a cyclopropyl substituent and a hydroxyl group on the pyrrolidinone ring [1]. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the catabolic degradation of the inhibitory neurotransmitter GABA in the brain [1]. The compound is a high-affinity analogue of the FDA-approved drug vigabatrin and has been the subject of preclinical and clinical research for the treatment of neurological and psychiatric disorders, including epilepsy, addiction, and Tourette syndrome [2][3]. As a research chemical and building block, it is available from multiple vendors with typical purities of 95% or higher .

Why 1-Cyclopropyl-4-hydroxypyrrolidin-2-one Cannot Be Substituted by Generic GABA-AT Inhibitors or Other Pyrrolidinones


Generic substitution of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CPP-115) with other GABA-AT inhibitors, such as vigabatrin, or with structurally related pyrrolidinone derivatives is scientifically invalid due to profound, quantifiable differences in potency, target selectivity, and safety profiles. While both CPP-115 and vigabatrin are mechanism-based inactivators of GABA-AT, CPP-115 demonstrates a >300-fold higher in vivo potency [1]. Furthermore, unlike vigabatrin, CPP-115 exhibits no off-target activity at GABA transporters, GABAA, GABAB, or GABAC receptors, nor does it inhibit other key metabolic enzymes [1][2]. This superior selectivity profile directly translates to a significantly reduced risk of dose-limiting toxicities, most notably the retinal toxicity associated with vigabatrin use [3]. Therefore, substituting CPP-115 with another compound in a research or development program would fundamentally alter the experimental outcome, introducing confounding variables related to dose, off-target effects, and safety margins.

Quantitative Differentiation of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CPP-115) Against the Benchmark GABA-AT Inhibitor Vigabatrin


In Vivo Potency: >300-Fold Lower Effective Dose for Blocking Cocaine-Induced Dopamine Surge

In a direct head-to-head in vivo study, 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CPP-115) blocked cocaine-induced increases in extracellular dopamine in the nucleus accumbens of freely moving rats at a dose 1/300th that of vigabatrin [1]. CPP-115 demonstrated superior efficacy, attenuating the dopamine response by 54% at a dose of 1 mg/kg, compared to a 40% attenuation by vigabatrin at a 300 mg/kg dose [1].

Addiction Neuroscience GABA-AT Inhibition In Vivo Microdialysis

Behavioral Efficacy: 1/300th the Dose of Vigabatrin Blocks Expression of Conditioned Place Preference

In a direct head-to-head comparison using a well-validated behavioral model for addiction, 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CPP-115) completely blocked the expression of a cocaine-induced conditioned place preference at a dose of 1.0 mg/kg [1]. The same effect was achieved with vigabatrin only at a dose of 300 mg/kg [1].

Behavioral Pharmacology Addiction Research Conditioned Place Preference

Retinal Safety: Superior Electroretinography (ERG) Profile at Supra-Therapeutic Doses

A direct comparative toxicology study evaluated retinal safety using electroretinography (ERG) in rats. At a dose of 200 mg/kg, vigabatrin induced a significant reduction in scotopic b-wave amplitude (mean 93.9 μV in females, p<0.01), indicative of retinal toxicity [1]. In contrast, treatment with 20 mg/kg of CPP-115, a dose 20-40 times higher than that required for efficacy, resulted in no statistically significant change in scotopic ERG amplitude compared to controls (mean 260.1 μV in females) [1].

Ocular Toxicology Drug Safety Electroretinography

Target Selectivity: No Off-Target Activity at GABA Transporters or Receptors

Comprehensive selectivity profiling reveals that 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CPP-115) does not interact with GABA transporters or GABA receptors, in contrast to vigabatrin. CPP-115 displayed no inhibitory activity at 1 mM concentration at any of the four human or mouse GABA transporter subtypes [1]. At 100 μM, it did not displace [3H]GABA binding to GABAA or GABAB receptors and was neither an agonist nor antagonist at GABAC receptors [1]. Vigabatrin, conversely, is a known GABA reuptake inhibitor [1].

Receptor Pharmacology Drug Selectivity Off-Target Profiling

Favorable Pharmacokinetic Profile: Rapid Oral Absorption and High Metabolic Stability

1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CPP-115) exhibits a favorable preclinical pharmacokinetic profile. It is rapidly and completely orally absorbed, with absorption rate constants of 1.7 h⁻¹ in rats and 2.3 h⁻¹ in beagle dogs, and oral bioavailability of 79% in rats [1]. Notably, in cryopreserved human hepatocytes, CPP-115 demonstrated high metabolic stability, with only a 16% loss of parent compound observed after 4 hours, corresponding to an estimated half-life of 20 hours [1].

Pharmacokinetics Drug Metabolism ADME

Structural Uniqueness and Synthetic Utility as a Versatile Building Block

1-Cyclopropyl-4-hydroxypyrrolidin-2-one features a unique combination of a cyclopropyl group and a hydroxylated pyrrolidinone ring [1]. The cyclopropyl substituent enhances steric and electronic properties and can improve metabolic stability [2], while the hydroxyl functionality provides a handle for further derivatization, such as oxidation to a ketone . This makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals. Its use as a core structure for developing quorum-sensing inhibitors has been reported [3].

Medicinal Chemistry Organic Synthesis Building Block

Key Research and Procurement Applications for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one Based on Evidence


Preclinical Neuroscience Research: High-Potency GABA-AT Inhibition for Addiction and Epilepsy Models

This compound is the tool of choice for in vivo studies requiring potent and selective GABA-AT inhibition. Its >300-fold higher potency compared to vigabatrin allows researchers to use significantly lower doses to achieve robust biochemical and behavioral effects in rodent models of cocaine addiction and epilepsy [1]. This minimizes the risk of dose-limiting toxicities, such as sedation, and allows for cleaner interpretation of results.

Ocular Safety Studies: Benchmarking Retinal Toxicity in GABA-AT Inhibitor Development

Given the known retinal toxicity of the clinically used GABA-AT inhibitor vigabatrin, CPP-115 serves as a critical comparator compound. Evidence demonstrates that CPP-115 does not cause significant retinal dysfunction at doses far exceeding therapeutic levels, as measured by electroretinography (ERG) [1]. Procurement of CPP-115 is essential for research programs aimed at developing next-generation GABA-AT inhibitors with improved safety margins or for investigating the mechanisms of vigabatrin-associated visual field defects.

Medicinal Chemistry and Drug Discovery: A Unique Scaffold for SAR and Lead Optimization

The compound's unique combination of a cyclopropyl group and a 4-hydroxypyrrolidin-2-one core makes it a privileged scaffold for medicinal chemistry [1]. It can be used as a starting point for synthesizing novel derivatives, where the cyclopropyl group can enhance metabolic stability and the hydroxyl moiety allows for further functionalization [2]. Its use as a core for developing novel quorum-sensing inhibitors has been reported, highlighting its versatility in drug discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.